molecular formula C6H21N3O3 B165776 2,4,6-trimethyl-1,3,5-triazinane Trihydrate CAS No. 58052-80-5

2,4,6-trimethyl-1,3,5-triazinane Trihydrate

Cat. No. B165776
CAS RN: 58052-80-5
M. Wt: 183.25 g/mol
InChI Key: VNJBGAOFYNEMRG-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3,5-triazinane Trihydrate, also known as Acetaldehyde ammonia trimer, is a chemical compound with the molecular formula C6H17N3O . The pure material is colorless but samples often appear light yellow or slightly beige due to degradation by oxidation . It is hygroscopic and can be found in a trihydrate form .


Synthesis Analysis

The synthesis of 2,4,6-trisubstituted 1,3,5-triazines, which are related compounds, has been studied. An atom-efficient method for the synthesis of these compounds involves the iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .


Chemical Reactions Analysis

As implied by its name, 2,4,6-trimethyl-1,3,5-triazinane Trihydrate is a trimeric species formed from the reaction of acetaldehyde and ammonia: 3 CH3CHO + 3 NH3 → (CH3CHNH)3 + 3 H2O .


Physical And Chemical Properties Analysis

2,4,6-Trimethyl-1,3,5-triazinane Trihydrate has a molecular weight of 147.22 and a density of 0.852 g/cm3 . It has a melting point of 95-97 °C and a boiling point of 110 °C . It is soluble in DMSO and water .

Scientific Research Applications

Microbial Degradation and Toxicity

Research on hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a closely related compound, has focused on microbial degradation pathways and their toxicities. Aerobic and anaerobic degradation pathways have been identified, with implications for environmental remediation of contaminated sites. The toxicological assessment of degradation pathways highlights the importance of understanding microbial interactions with triazine compounds for environmental safety (Khan, Lee, & Park, 2012).

Mesogenic Properties

Triazine-based mesogens, including those with a 1,3,5-triazine core, have garnered attention for their potential in organo-electronic applications due to their charge and energy transport properties. Recent advancements in the synthesis and structural modifications of triazine-based discotic liquid crystals suggest their utility in liquid crystal display technologies and other commercial applications (Devadiga & Ahipa, 2019).

Heterocyclic Compounds in Medicinal Chemistry

Triazine scaffolds, including various isomeric forms, have been extensively studied in medicinal chemistry for their broad spectrum of biological activities. Synthetic derivatives of triazine have shown potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. This highlights the versatility and significance of triazine compounds in drug development and pharmacology (Verma, Sinha, & Bansal, 2019).

Sensing Applications

Nanostructured luminescent micelles incorporating triazine compounds have been developed as efficient sensors for nitroaromatic and nitramine explosives. This application demonstrates the potential of triazine-based materials in the development of sensitive and selective sensors for hazardous materials detection, with implications for security and environmental monitoring (Paria et al., 2022).

Environmental Concentrations and Toxicology

While not directly related to "2,4,6-trimethyl-1,3,5-triazinane trihydrate," studies on 2,4,6-tribromophenol, a compound with a similar structure, have focused on its environmental concentrations, toxicokinetics, and toxicodynamics. These studies aim to understand the environmental impact of brominated compounds and inform regulatory and remediation efforts (Koch & Sures, 2018).

Safety And Hazards

2,4,6-Trimethyl-1,3,5-triazinane Trihydrate may cause respiratory irritation, skin irritation, and serious eye irritation . It has hazard statements H315, H319, H335 .

Future Directions

2,4,6-Triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) were suggested as candidates for green high energy density materials (HEDM), but a successful synthesis has not yet been reported . This suggests potential future directions for the study and application of triazine derivatives.

properties

IUPAC Name

2,4,6-trimethyl-1,3,5-triazinane;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3.3H2O/c1-4-7-5(2)9-6(3)8-4;;;/h4-9H,1-3H3;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBGAOFYNEMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(NC(N1)C)C.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-1,3,5-triazinane Trihydrate

CAS RN

58052-80-5
Record name Acetaldehyde ammonia trimer
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